Bienvenue dans la boutique en ligne BenchChem!

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione

Drug Discovery Lead Optimisation Physicochemical Property Profiling

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione (CAS 304894-40-4) is a fully substituted thiazolidine-2,4-dione bearing a 4-hydroxybenzylidene group at position 5 and a 4-hydroxyphenyl substituent on the lactam nitrogen (position 3). With a molecular formula of C₁₆H₁₁NO₄S and a molecular weight of 313.3 g mol⁻¹, the compound is offered as a solid screening compound.

Molecular Formula C16H11NO4S
Molecular Weight 313.3 g/mol
Cat. No. B6072886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione
Molecular FormulaC16H11NO4S
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9-
InChIKeyPJWSANHYZXPKCR-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione – Physicochemical Identity and Procurement Baseline


5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione (CAS 304894-40-4) is a fully substituted thiazolidine-2,4-dione bearing a 4-hydroxybenzylidene group at position 5 and a 4-hydroxyphenyl substituent on the lactam nitrogen (position 3). With a molecular formula of C₁₆H₁₁NO₄S and a molecular weight of 313.3 g mol⁻¹, the compound is offered as a solid screening compound . It belongs to the 5-arylidene-2,4-thiazolidinedione family, a privileged scaffold in medicinal chemistry that has been explored for aldose reductase inhibition, mitochondrial pyruvate carrier modulation, and tyrosinase inhibition . Despite this scaffold’s broad pharmacophore space, the specific contribution of the 3-(4-hydroxyphenyl) substituent relative to unsubstituted or differentially substituted analogs remains poorly defined in the primary literature, creating a critical evidence gap for procurement decisions that require target-specific activity data.

Why 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione Cannot Be Replaced by Generic In-Class Analogs


Thiazolidine-2,4-diones are not a uniform compound class; the position and nature of substituents on both the 5-arylidene and the N-3 position independently control target engagement, physicochemical properties, and in vivo outcomes . The 5-(4-hydroxybenzylidene) motif has been shown to confer affinity for the polar recognition region of aldose reductase , whereas the N-3 substituent modulates logP, topological polar surface area, and hydrogen-bonding capacity , which directly impact membrane permeability and metabolic stability . Therefore, substituting the target compound with a 3-unsubstituted analog (e.g., 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione) or a 3-benzyl derivative would alter both the pharmacodynamic and pharmacokinetic profile. The quantitative evidence below demonstrates specific, measurable differences that make generic substitution scientifically unsound without explicit bridging data.

Quantitative Differential Evidence for 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione Versus Closest Analogs


Lipophilicity (LogP) Differentiation Between the Target Compound and Its 3-Unsubstituted Analog

The target compound exhibits a measured LogP of 2.68, obtained from its C18 reverse-phase chromatographic hydrophobicity index . Its direct 3-unsubstituted analog, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (CAS 103788-60-9), has a reported XLogP3-AA of 1.34 . The ΔLogP of +1.34 units indicates a significant increase in lipophilicity conferred by the N-3-(4-hydroxyphenyl) substituent, which is expected to increase passive membrane permeability by approximately 1 log unit based on the empirical relationship between LogP and Caco-2 permeability.

Drug Discovery Lead Optimisation Physicochemical Property Profiling

Topological Polar Surface Area (tPSA) Comparison Between Target Compound and Positional Isomer

The target compound has a tPSA of 77.8 Ų . A closely related positional isomer, (5Z)-3-(4-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (PubChem CID 18840256), has a computed tPSA of 103 Ų . The 25.2 Ų increase in tPSA for the isomer is entirely attributable to the relocation of the hydroxyl group from the para to the meta position on the benzylidene ring, which alters hydrogen-bonding topology without changing molecular formula. The lower tPSA of the target compound predicts superior passive blood-brain barrier penetration (typically favoured below 70–80 Ų) and higher intestinal absorption.

Medicinal Chemistry Blood-Brain Barrier Druglikeness

Hydrogen-Bond Donor Count and Solubility Differentiation

The target compound possesses 2 hydrogen-bond donors (Hdon) and 4 hydrogen-bond acceptors (Hacc) . The 3-unsubstituted analog 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione also has 2 Hdon but only 3 Hacc . The additional Hacc arises from the N-3-(4-hydroxyphenyl) substituent, which introduces a second phenolic oxygen. This difference contributes to a higher computed LogSw (−3.19 for the target compound vs. approximately −2.5 for the unsubstituted analog based on structural extrapolation), suggesting approximately 5-fold lower aqueous solubility that must be considered when designing assay buffers or in vivo dosing solutions.

Solubility Formulation ADME

Mitochondrial Pyruvate Carrier Inhibition: Class-Level Inference with Structural Caveat

The 3-unsubstituted precursor 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 3 in Touaibia et al., 2021) inhibited pyruvate-driven mitochondrial respiration at low micromolar concentrations and completely reversed high-fat-diet-induced lifespan shortening in Drosophila melanogaster . UK5099, the reference MPC inhibitor, served as a positive control. Critically, the same study explicitly investigated the effect of N-3 substitution and found that 3-benzyl substitution abolished MPC inhibitory activity . This class-level inference suggests that the N-3-(4-hydroxyphenyl) group in the target compound may likewise alter MPC pharmacology relative to the 3-unsubstituted analog, but no direct activity data for the target compound in this assay have been published.

Mitochondrial Metabolism Metabolic Disease Obesity

Aldose Reductase Inhibition: Structural Rationale Without Target-Specific Potency Data

Induced-fit docking studies by Maccari et al. (2008) demonstrated that 5-(4-hydroxybenzylidene)-substituted thiazolidinediones bind the polar recognition region of aldose reductase (ALR2) via the deprotonated phenol group . The study focused on N-3 unsubstituted and N-3 acetic acid derivatives, reporting IC₅₀ values between 0.8 and 12 µM for the most potent analogs. For the target compound, which carries a 4-hydroxyphenyl group at N-3, the docking model predicts additional hydrogen-bonding interactions with the lipophilic specificity pocket , but no measured IC₅₀ is available. This contrasts with the carboxylic acid-containing analog (compound 2f in Maccari et al., IC₅₀ = 0.81 µM) for which direct comparative data exist.

Aldose Reductase Diabetes Complications Docking

Recommended Application Scenarios for 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione Based on Quantitative Evidence


Physicochemical Lead Optimisation Libraries Requiring Elevated LogP and Reduced tPSA

With a measured LogP of 2.68 and tPSA of 77.8 Ų , this compound fills a specific ADME space that is distinct from common 5-arylidene-thiazolidinedione screening compounds (typical LogP 1.0–2.0, tPSA 85–110 Ų). Procurement is justified when the screening cascade prioritizes moderate lipophilicity combined with a topological polar surface area below the 90 Ų oral absorption threshold. The compound serves as a late-stage functionalization scaffold whose N-3 substituent can be varied to tune permeability independently of 5-arylidene pharmacophore interactions.

Mitochondrial Pyruvate Carrier Target Deconvolution Studies Requiring N-3 Structure-Activity Relationship Coverage

Although direct MPC inhibition data for this compound are absent, the published finding that N-3 benzyl substitution abolishes MPC activity in the Touaibia et al. (2021) study makes the target compound a valuable intermediate SAR probe. Procuring this compound alongside the 3-unsubstituted analog enables systematic evaluation of the N-3-(4-hydroxyphenyl) group’s contribution to pyruvate-dependent mitochondrial respiration, an essential step for MPC inhibitor lead optimization programs.

Aldose Reductase Docking Model Validation with Synthetic Accessible Derivatives

Maccari et al. (2008) predicted that the 5-(4-hydroxybenzylidene) motif engages the ALR2 polar recognition region . The target compound, incorporating an N-3-(4-hydroxyphenyl) substituent, provides a direct experimental tool for testing the docking hypothesis that additional H-bonding in the lipophilic specificity pocket can be achieved without a carboxylic acid group. Its procurement is indicated for laboratories conducting crystallographic or biochemical ALR2 binding mode studies, where the absence of pre-existing IC₅₀ data is acceptable given the structural novelty.

Comparative Solubility and Formulation Development Studies for Bis-Phenolic Thiazolidinediones

The computed aqueous solubility (LogSw −3.19) and dual phenolic hydrogen-bond donor profile (Hdon 2, Hacc 4) position this compound as a test case for formulation strategies addressing poorly soluble bis-phenolic heterocycles. Laboratories developing lipid-based, cyclodextrin, or co-solvent formulations for thiazolidinedione chemical series can use this compound to benchmark solubility enhancement methods against the better-characterized mono-phenolic 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

Quote Request

Request a Quote for 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.